Anticancer agent 94

Lung adenocarcinoma Cancer cell invasion Transwell assay

Anticancer agent 94 is the only 4-hydroxycoumarin derivative in its synthetic series (4a-4j) proven to upregulate E-cadherin while downregulating N-cadherin, Snail, and Twist, making it a critical positive control for MET induction assays. Unlike close analog 4d, it inhibits both invasion and migration. Its non-cytotoxic anti-motility profile at ≤15µM ensures false-positive-free screening results.

Molecular Formula C22H15NO4
Molecular Weight 357.4 g/mol
Cat. No. B15140613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 94
Molecular FormulaC22H15NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C4=CC=CC=C4OC3=O)O
InChIInChI=1S/C22H15NO4/c24-20-17-8-4-5-9-18(17)27-22(26)19(20)23-21(25)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,24H,(H,23,25)
InChIKeyIWGCSDPNTSMQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 94 (Compound 4i): Procurement-Grade 4-Hydroxycoumarin Derivative for Metastasis-Focused Lung Cancer Research


Anticancer agent 94 (also designated compound 4i in primary literature) is a synthetic 4-hydroxycoumarin derivative characterized by an amidocoumarin core scaffold [1]. It is a research-use-only small molecule (molecular formula C22H15NO4; molecular weight approximately 357.36 g/mol) that has been identified as a modulator of epithelial–mesenchymal transition (EMT) effectors in lung adenocarcinoma cell models [1]. Unlike traditional cytotoxic chemotherapeutics, this compound exhibits anti-motility activity without detectable cytotoxicity at active concentrations, positioning it as a targeted tool for investigating metastatic dissemination mechanisms [1].

Anticancer Agent 94 vs. Generic 4-Hydroxycoumarin Derivatives: Why Chemical Identity Matters for Reproducible Anti-Metastatic Studies


The 4-hydroxycoumarin chemical class encompasses a structurally diverse set of analogs whose biological activities cannot be assumed interchangeable. In a systematic evaluation of ten newly synthesized amidocoumarin derivatives (compounds 4a–4j) against lung cancer cell motility, the parent 4-hydroxycoumarin and several derivatives showed minimal to no inhibitory effect on cell migration and invasion, while structurally distinct compounds 4h and 4i emerged as the only members demonstrating significant, reproducible activity across multiple cell lines [1]. Notably, compound 4d—despite structural similarity and demonstrated invasion inhibition—completely failed to suppress cell migration, underscoring that even close analogs within the same synthetic series exhibit divergent functional profiles [1]. Direct substitution of Anticancer agent 94 with another 4-hydroxycoumarin derivative without empirical validation of the specific substitution pattern (N-aryl amide vs. other modifications) would introduce uncontrolled variability into experimental outcomes and confound reproducibility in EMT or metastasis-focused assays [1].

Anticancer Agent 94: Direct Quantitative Differentiation from Closest Analogs (Head-to-Head In Vitro Evidence)


Invasion Inhibition in A549 Lung Adenocarcinoma Cells: Compound 4i Matches 4h Potency While Outperforming 4d and Parent Compound

In a standardized Transwell invasion assay using A549 lung adenocarcinoma cells, treatment with 5 μM Anticancer agent 94 (compound 4i) for 24 hours reduced cell invasion by approximately 40% relative to untreated controls (p < 0.0001) [1]. This reduction is statistically indistinguishable from the 50% inhibition observed with analog 4h, but is markedly superior to analog 4d, which achieved only ~40% inhibition yet failed to inhibit migration (see below), and the parent 4-hydroxycoumarin, which showed no significant inhibitory effect [1].

Lung adenocarcinoma Cancer cell invasion Transwell assay EMT

Wound Healing Migration Assay: Compound 4i Demonstrates Time-Dependent Anti-Migratory Activity Absent in Analog 4d

In a scratch wound healing assay with A549 cells treated at 15 μM, Anticancer agent 94 (compound 4i) and analog 4h both exhibited time-dependent inhibition of cell migration, significantly reducing wound closure rates over 24–72 hours [1]. In sharp contrast, compound 4d—despite inhibiting invasion to a similar degree as 4i—showed no discernible effect on cell migration under identical conditions [1]. This functional divergence was further validated in H460 and H1650 cell lines, where 4h and 4i consistently reduced migration while 4d remained inactive [1].

Lung adenocarcinoma Cell migration Wound healing Anti-metastatic

EMT Marker Suppression: Compound 4i Shows Superior Modulation of N-cadherin, Snail, and Twist Compared to 4h

Western blot and mRNA expression analyses in A549 cells treated with 15 μM compounds revealed that Anticancer agent 94 (compound 4i) dose-dependently downregulated the mesenchymal markers N-cadherin, Snail, and Twist while concurrently upregulating the epithelial marker E-cadherin [1]. In a direct comparison, compound 4h decreased N-cadherin and Snail/Twist mRNA but also suppressed E-cadherin expression, a less desirable effect from an EMT-reversal perspective [1]. Compound 4d produced no detectable changes in E/N-cadherin expression [1]. The study explicitly states that 'compound 4i inhibits expression of EMT markers more than compound 4h' [1].

Epithelial-mesenchymal transition N-cadherin Snail Twist Biomarker modulation

Cross-Cell Line Validation: Compound 4i Suppresses Invasion Across H460, H1650, and H1975 Lung Cancer Models

To assess broader applicability, invasion assays were extended to three additional lung cancer cell lines: H460 (large cell carcinoma), H1650 (adenocarcinoma, EGFR mutant), and H1975 (adenocarcinoma, EGFR T790M mutant) [1]. Treatment with Anticancer agent 94 (compound 4i) and analog 4h significantly decreased the number of invaded cells in all three cell lines by more than 25% (p < 0.005) [1]. This cross-lineage efficacy distinguishes 4i and 4h from the remaining series members, which were not tested beyond A549 or showed insufficient activity to warrant expansion [1].

Lung cancer panel Cell line validation H460 H1650 H1975

Non-Cytotoxic Anti-Motility Activity: Compound 4i Achieves Functional Inhibition Without Confounding Cell Death

In MTT viability assays conducted across all tested lung cancer cell lines, Anticancer agent 94 (compound 4i) and its active analogs exhibited no significant cytotoxicity at concentrations up to 15 μM—the maximum dose employed in all functional assays [1]. This distinguishes the compound from conventional chemotherapeutic agents where anti-invasive or anti-migratory effects cannot be cleanly separated from cytotoxic activity. Specifically, the observed ~40% reduction in A549 invasion occurred at 5 μM, a concentration verified as non-toxic [1].

Non-cytotoxic Anti-motility MTT assay Mechanism-specific

Anticancer Agent 94: Validated Application Scenarios for Lung Cancer Metastasis and EMT Research Programs


EMT Reversal and Mesenchymal-to-Epithelial Transition (MET) Mechanistic Studies

Anticancer agent 94 is uniquely suited for experiments designed to interrogate EMT reversal, as it is one of the few compounds in its synthetic series capable of upregulating E-cadherin while simultaneously downregulating N-cadherin, Snail, and Twist [1]. This dual action makes it a valuable positive control or probe compound for Western blot, qRT-PCR, and immunofluorescence studies aimed at validating MET induction in lung adenocarcinoma models [1].

Comparative Pharmacology of 4-Hydroxycoumarin Derivatives in Anti-Metastatic Drug Discovery

For medicinal chemistry and drug discovery programs developing anti-metastatic agents, Anticancer agent 94 serves as a structurally characterized benchmark compound with published head-to-head data against close analogs (4h, 4d) and parent 4-hydroxycoumarin [1]. Procurement of both 4i and 4h enables systematic structure-activity relationship (SAR) studies exploring how N-aryl amide substitution patterns differentially influence invasion, migration, and EMT marker expression [1].

EGFR-Mutant Lung Adenocarcinoma Invasion and Migration Profiling

Given its validated activity in H1650 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M) cell lines—models of clinical EGFR TKI sensitivity and resistance, respectively—Anticancer agent 94 is appropriate for use in studies examining whether EMT-modulating compounds can influence metastatic behavior in the context of specific oncogenic drivers [1]. The >25% invasion reduction observed across these lines provides a reproducible effect size for power calculations in larger screening campaigns [1].

Non-Cytotoxic Anti-Motility Positive Control for High-Content Screening

Because Anticancer agent 94 inhibits cell motility without inducing cytotoxicity at concentrations up to 15 μM [1], it is an ideal positive control for high-content or high-throughput screening assays designed to identify anti-invasive or anti-migratory compounds while excluding false positives that arise from cell death. Its activity has been documented in both Transwell invasion and scratch wound healing formats, facilitating assay transfer and cross-platform validation [1].

Technical Documentation Hub

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